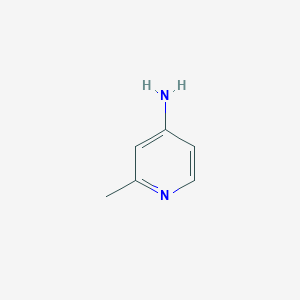

4-Amino-2-metilpiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Amino-2-methylpyridine and its derivatives involves various chemical pathways. For instance, 4-Aminopyridine is synthesized from pyridine-N-oxide, achieving a total yield higher than 80%, highlighting an efficient synthetic route for obtaining aminopyridines (He, 2000). Additionally, the synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group from the pyridine ring demonstrates another method to introduce functional groups into the pyridine structure, expanding the compound's versatility (Teague, 2008).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 2-amino-4-methylpyridine have been determined, revealing their crystallization in various space groups. These structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, exhibiting a layered arrangement with a dimeric N-H···N motif (Bryndal et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-Amino-2-methylpyridine is highlighted by its ability to form complexes and participate in various chemical reactions. For example, the synthesis and characterization of oligo-N-4-aminopyridine and its metal complexes exhibit the compound's role in forming oligomeric structures and its interaction with metals, indicating its potential in material science and coordination chemistry (Kaya & Koyuncu, 2003).

Physical Properties Analysis

The physical properties, such as thermal stability and molecular weight, of 4-Amino-2-methylpyridine derivatives, have been studied. The thermal stability of oligo-4-aminopyridine and its derivatives has been assessed through thermogravimetric analysis, showing stability against thermo-oxidative decomposition, which is crucial for its applications in various temperature conditions (Kaya & Koyuncu, 2003).

Chemical Properties Analysis

The chemical properties of 4-Amino-2-methylpyridine, such as its ability to undergo proton transfer and form salts with organic acids, have been explored. For instance, the formation of molecular salts with various benzoic acids demonstrates the compound's capacity for proton transfer, leading to the creation of supramolecular structures with extensive hydrogen bonding and non-covalent interactions (Khalib et al., 2014).

Aplicaciones Científicas De Investigación

Síntesis de materiales ópticos no lineales

La 4-amino-2-metilpiridina se utiliza en la síntesis de cristales únicos ópticos no lineales (NLO) orgánicos . Estos cristales tienen aplicaciones en dispositivos optoelectrónicos . El compuesto se utiliza para crear cristales de 2-amino-4-metilpiridinio-4-hidroxibenzoato, que exhiben hiperpolarizabilidad de segundo orden .

Caracterización espectroscópica

El compuesto se utiliza en estudios de caracterización espectroscópica . Se utiliza en el análisis de la geometría molecular y el análisis espectral de vibración (FTIR, RAMAN & NMR) .

Análisis térmico

La this compound se utiliza en el análisis térmico de materiales . Las características térmicas del cristal tal como se cultiva se analizaron utilizando termogravimetría (TG) y análisis térmico diferencial (DTA) .

Inhibidor de NOS2

La this compound es un potente inhibidor de NOS2 (iNOS) in vitro . NOS2 es una enzima que produce óxido nítrico, una molécula clave en varios procesos biológicos.

Intermedio farmacéutico

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-methylpyridine is the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The compound inhibits the activity of iNOS, thereby modulating the production of NO .

Mode of Action

4-Amino-2-methylpyridine interacts with iNOS by binding to its active site, thereby inhibiting the enzyme’s ability to produce NO . This interaction results in a decrease in NO levels, which can influence various cellular processes that are regulated by this signaling molecule.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Amino-2-methylpyridine has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells in vitro . This suggests that it may interact with enzymes such as iNOS and potentially other proteins and biomolecules in biochemical reactions .

Cellular Effects

Given its inhibitory effect on iNOS, it may influence cell function by modulating nitric oxide production, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its inhibitory effect on iNOS suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition and changes in gene expression .

Propiedades

IUPAC Name |

2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCLPNMQEGMNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902504 | |

| Record name | NoName_3009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18437-58-6 | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

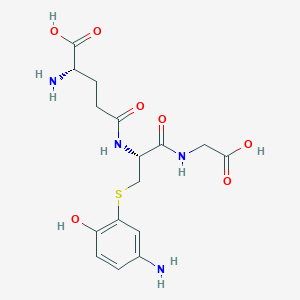

Q1: What is the significance of intracellular glutathione (GSH) levels in cancer cells' response to cross-linking agents like ACNU?

A1: Research suggests that while intracellular GSH levels might not be a universal resistance mechanism for cross-linking agents in human colon cancer cells, they can influence sensitivity. Specifically, cancer cells with higher GSH levels show increased sensitivity to ACNU when treated with BSO, a GSH biosynthesis inhibitor. [] This implies that GSH levels could be a determining factor in the effectiveness of ACNU in GSH-rich cancer cells.

Q2: Can you elaborate on the mechanism behind BSO's ability to enhance the cytotoxic effects of ACNU and cisplatin (DDP)?

A3: BSO inhibits the synthesis of glutathione (GSH), a cellular antioxidant. [] Cancer cells often have elevated GSH levels, which can contribute to their resistance to chemotherapy drugs like ACNU and DDP. By depleting GSH levels, BSO weakens the cells' defense mechanisms, making them more susceptible to the cytotoxic effects of these anticancer agents. This potentiation effect is particularly pronounced in cells with intrinsically high GSH levels, irrespective of their initial sensitivity to the drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)